Sitravatinib

概要

説明

シトラバチニブは、主に癌治療のために開発された実験的薬剤です。これは、細胞分裂と生存を調節するシグナル伝達経路に関与する酵素である複数のチロシンキナーゼの阻害剤です。 シトラバチニブはミラティセラピューティクスによって開発されており、現在、非小細胞肺癌、腎細胞癌、脂肪肉腫などのさまざまな種類の癌に対する臨床試験が進められています .

準備方法

シトラバチニブの合成には、複数の段階が関与し、重要な中間体の調製から始まります反応条件は、多くの場合、目的の生成物を得るために有機溶媒、触媒、特定の温度および圧力設定の使用を伴います .

化学反応の分析

シトラバチニブは、次のようなさまざまな化学反応を受けます。

酸化: シトラバチニブは、スルホキシドおよびスルホンを生成するように酸化することができます。

還元: アミンおよびその他の還元された誘導体を生成するように還元することができます。

置換: シトラバチニブは、さまざまな官能基を導入するように求核置換反応を受けることができます。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンおよびアルコールなどの求核剤が含まれます。

科学研究への応用

シトラバチニブは、化学、生物学、医学、および産業の分野において、幅広い科学研究への応用を持っています。

化学: シトラバチニブは、チロシンキナーゼ阻害剤の挙動とそのさまざまな生物学的標的との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路におけるチロシンキナーゼの役割とその増殖、分化、アポトーシスなどの細胞プロセスへの影響を調査するために使用されます。

医学: シトラバチニブは、非小細胞肺癌、腎細胞癌、脂肪肉腫などのさまざまな種類の癌を治療する可能性について、臨床試験で評価されています。 .

産業: シトラバチニブは、製薬業界で、新しい癌治療法の開発と、新規チロシンキナーゼ阻害剤の設計のための参照化合物として使用されています.

科学的研究の応用

MRTX-500 Phase 2 Trial

- Objective : To evaluate the efficacy of sitravatinib in combination with nivolumab (an anti-PD-1 checkpoint inhibitor) in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had previously progressed on other therapies.

- Results : The trial included 156 patients, revealing an overall response rate (ORR) of 11.4% in patients with no prior clinical benefit from checkpoint inhibition, and 25% in treatment-naïve patients. Median progression-free survival was noted at 3.7 months for those without prior benefit and 7.1 months for naïve patients .

- Safety Profile : Treatment-related adverse events occurred in 93.6% of patients, with grade 3/4 events in 58.3%. The most common side effects included diarrhea, fatigue, and hypertension .

SAPPHIRE Phase 3 Trial

- Objective : This trial aimed to compare the combination of this compound and nivolumab with docetaxel in advanced NSCLC patients.

- Results : The study did not meet its primary endpoint of improved overall survival compared to docetaxel (median OS: 12.2 months vs. 10.6 months). However, it reported a clinical benefit rate of 76% for the combination therapy .

- Adverse Events : Similar to previous studies, common treatment-related adverse events included diarrhea and nausea .

Phase Ib Basket Study

- Objective : To assess the safety and efficacy of this compound in patients with advanced solid tumors harboring specific genetic alterations.

- Results : Among the enrolled patients, those with RET-rearranged NSCLC showed an ORR of 21.1%, indicating some effectiveness in this molecularly selected group. The study highlighted a median overall survival of 24.2 months for this cohort .

- Side Effects : The most frequent treatment-emergent adverse events were diarrhea (61.1%), fatigue (50.4%), and hypertension (46.9%), generally mild to moderate .

Summary of Clinical Findings

| Trial | Population | Combination | Primary Endpoint | Overall Survival | Adverse Events |

|---|---|---|---|---|---|

| MRTX-500 | Advanced NSCLC | This compound + Nivolumab | ORR | Not reached | Diarrhea, Fatigue |

| SAPPHIRE | Advanced NSCLC | This compound + Nivolumab | OS | 12.2 months | Diarrhea, Nausea |

| Phase Ib Basket | Solid tumors with specific mutations | This compound | ORR | 24.2 months (RET cohort) | Diarrhea, Fatigue |

作用機序

シトラバチニブは、血管内皮増殖因子受容体(VEGFR)ファミリー、c-MET、TAM(TYRO3、AXL、およびMER)ファミリーなどの複数の受容体型チロシンキナーゼを阻害することにより、その効果を発揮します。これらの受容体を阻害することにより、シトラバチニブは腫瘍の増殖と生存を促進するシグナル伝達経路を阻害します。さらに、シトラバチニブは、免疫調節効果を持ち、骨髄由来抑制細胞と調節性T細胞のレベルを減らし、M1からM2に偏光したマクロファージの比率を増加させます。 これは、免疫抑制性の低い腫瘍微小環境を作り出し、免疫チェックポイント阻害剤の効果を高めます .

類似の化合物との比較

シトラバチニブは、複数の標的に対する幅広い活性を有するため、チロシンキナーゼ阻害剤の中でユニークです。類似の化合物には以下が含まれます。

スニチニブ: 腎細胞癌と消化管間質腫瘍の治療に使用される、別のマルチターゲットチロシンキナーゼ阻害剤です。

アクチニブ: 進行性腎細胞癌の治療に使用されるVEGFRの選択的阻害剤です。

カボザンチニブ: VEGFRおよびMETなどの複数のチロシンキナーゼを阻害し、髄様甲状腺癌と腎細胞癌の治療に使用されます。これらの化合物と比較して、シトラバチニブは、他の治療法への耐性を克服し、免疫チェックポイント阻害剤の効果を高める可能性を示しています

類似化合物との比較

Sitravatinib is unique among tyrosine kinase inhibitors due to its broad spectrum of activity against multiple targets. Similar compounds include:

Sunitinib: Another multi-targeted tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Axitinib: A selective inhibitor of VEGFRs used for the treatment of advanced renal cell carcinoma.

Cabozantinib: Inhibits multiple tyrosine kinases, including VEGFRs and MET, and is used for the treatment of medullary thyroid cancer and renal cell carcinoma. Compared to these compounds, this compound has shown potential in overcoming resistance to other therapies and enhancing the efficacy of immune checkpoint inhibitors

生物活性

Sitravatinib, a selective receptor tyrosine kinase (RTK) inhibitor, has garnered attention for its potential in treating various solid tumors. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, safety profile, and relevant case studies.

This compound (MGCD516) primarily targets a spectrum of RTKs, including:

- TAM family receptors : TYRO3, AXL, MERTK

- Split kinase family receptors : VEGFR2, MET, RET, KIT

These receptors are implicated in oncogenesis and tumor microenvironment modulation. This compound's inhibition of these kinases can lead to reduced tumor proliferation and altered immune responses within the tumor microenvironment, potentially enhancing the efficacy of other therapeutic agents such as immune checkpoint inhibitors (CPIs) .

Clinical Efficacy

The clinical activity of this compound has been evaluated through multiple studies, primarily focusing on patients with advanced solid tumors. Key findings include:

- Phase 1/1b Studies : In a first-in-human study involving 193 patients with advanced solid tumors, the overall objective response rate (ORR) was reported at 11.8%, with a notable 13.2% in non-small cell lung cancer (NSCLC) patients. The maximum tolerated dose was established at 150 mg daily .

- Combination Therapy : The MRTX-500 Phase 2 trial assessed this compound in combination with nivolumab in NSCLC patients who had progressed on previous therapies. The ORR was 11.4% for those with no prior clinical benefit from CPIs and reached 25% in CPI-naive patients .

Safety Profile

This compound has demonstrated a manageable safety profile across clinical trials:

- Adverse Events : The most common treatment-related adverse events (TRAEs) included diarrhea (61.1%), fatigue (50.4%), and hypertension (46.9%). Serious adverse events were reported in approximately 53.4% of patients .

- Dose Limitation : In phase 1 trials, dose-limiting toxicities were observed primarily at higher doses (200 mg), leading to the establishment of a recommended dose of 120 mg for further studies .

Case Study 1: NSCLC with RET Rearrangement

A subset of patients with RET-rearranged NSCLC showed an ORR of 21.1%. However, this did not significantly differ from the null hypothesis indicating limited efficacy across broader molecular alterations .

Case Study 2: Advanced Well-Differentiated Liposarcoma

In a phase II trial focusing on well-differentiated/dedifferentiated liposarcoma (WD/DD LPS), this compound exhibited clinical activity in select patients. Tumor biopsy analyses revealed heterogeneous RTK activation, suggesting that specific RTK profiles may predict response to this compound .

Summary Table of Clinical Findings

| Study | Population | Dose | Objective Response Rate | Common Adverse Events |

|---|---|---|---|---|

| Phase 1/1b | Advanced solid tumors | 10-200 mg | 11.8% overall; 13.2% NSCLC | Diarrhea, Fatigue, Hypertension |

| MRTX-500 | CPI-experienced NSCLC | 120 mg | 11.4% NPCB; 25% CPI-naive | Grade ≥3 TRAEs in 58.3% |

| WD/DD LPS Trial | WD/DD LPS patients | Not specified | Clinical activity noted | Heterogeneous RTK activation |

特性

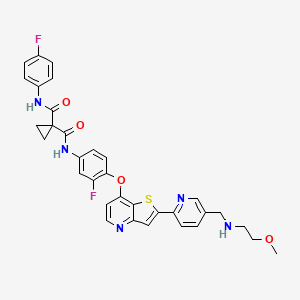

IUPAC Name |

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAVZAAODLTUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100124 | |

| Record name | Sitravatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123837-84-2 | |

| Record name | N-[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123837-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitravatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123837842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitravatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sitravatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITRAVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG62Q1VTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。